molecular formula C22H20Cl2N4O3 B14148915 4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) CAS No. 957486-83-8

4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B14148915
CAS No.: 957486-83-8
M. Wt: 459.3 g/mol
InChI Key: OTIQAMCAVBFSLX-UHFFFAOYSA-N
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Description

4,4’-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) is a synthetic organic compound that belongs to the class of bis-pyrazolol derivatives. This compound is characterized by the presence of two pyrazole rings connected through a methylene bridge to a phenyl ring, which is further substituted with a 2,4-dichlorobenzyl group. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-step reaction process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4’-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced pyrazole derivatives.

Scientific Research Applications

4,4’-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-({3-[(3,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)
  • 4,4’-({3-[(4-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

Uniqueness

4,4’-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) is unique due to the specific substitution pattern on the benzyl group, which can influence its biological activity and chemical reactivity. The presence of two chlorine atoms at the 2 and 4 positions of the benzyl group can enhance its electron-withdrawing properties, potentially leading to different reactivity compared to similar compounds with different substitution patterns.

Properties

CAS No.

957486-83-8

Molecular Formula

C22H20Cl2N4O3

Molecular Weight

459.3 g/mol

IUPAC Name

4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C22H20Cl2N4O3/c1-11-18(21(29)27-25-11)20(19-12(2)26-28-22(19)30)13-4-3-5-16(8-13)31-10-14-6-7-15(23)9-17(14)24/h3-9,20H,10H2,1-2H3,(H2,25,27,29)(H2,26,28,30)

InChI Key

OTIQAMCAVBFSLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl)C4=C(NNC4=O)C

Origin of Product

United States

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